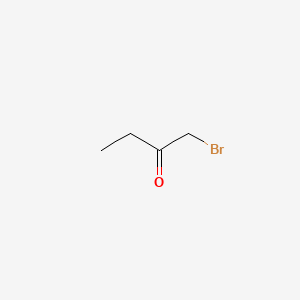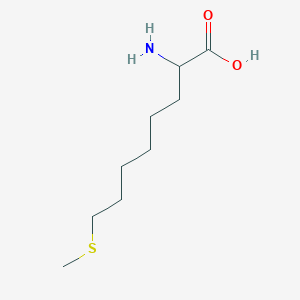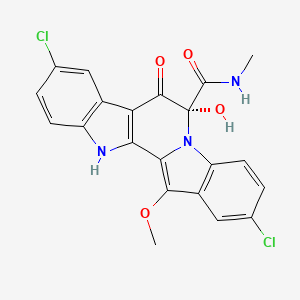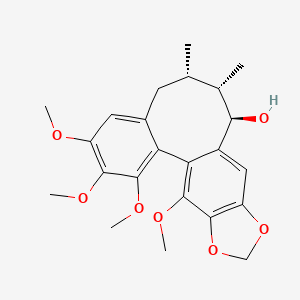
1-Brom-2-butanon
Übersicht
Beschreibung
1-Bromo-2-butanone, also known as bromomethyl ethyl ketone, is an organic compound with the molecular formula C4H7BrO. It is a colorless to light yellow liquid that is sensitive and lachrymatory, meaning it can cause tears. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-butanone has several applications in scientific research, including:
Chemistry: It is used as a reagent for aromatic bromination and in the preparation of fused heterocycles.
Biology: It is employed in studies involving enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.
Medicine: It is investigated for its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: It is utilized in the synthesis of various organic compounds and intermediates for pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
Target of Action
1-Bromo-2-butanone, also known as bromomethyl ethyl ketone, has been used as a potential regulatory site-directed reagent for the residue C221 on pyruvate decarboxylase . Pyruvate decarboxylase is an enzyme that catalyzes the decarboxylation of pyruvic acid to acetaldehyde and carbon dioxide in the body.
Mode of Action
It is known to interact with its target, pyruvate decarboxylase, potentially affecting the enzyme’s function .
Pharmacokinetics
Its molecular weight (151002 Da ) and its solubility in water suggest that it could be absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms remain unknown.
Biochemische Analyse
Biochemical Properties
1-Bromo-2-butanone plays a significant role in biochemical reactions, particularly as a site-directed reagent. It has been used to target specific residues on enzymes, such as the residue C221 on pyruvate decarboxylase . This interaction is crucial for studying enzyme mechanisms and regulation. The compound’s reactivity with nucleophiles makes it a valuable tool for modifying proteins and studying their functions.
Cellular Effects
1-Bromo-2-butanone affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. For instance, its interaction with pyruvate decarboxylase can impact cellular metabolism by altering the enzyme’s activity . Additionally, exposure to 1-Bromo-2-butanone can cause cellular stress, leading to changes in gene expression and cell signaling pathways .
Molecular Mechanism
At the molecular level, 1-Bromo-2-butanone exerts its effects through covalent binding interactions with biomolecules. It can act as an enzyme inhibitor by modifying active site residues, thereby altering enzyme activity. For example, its interaction with pyruvate decarboxylase involves the covalent modification of the C221 residue, which is essential for the enzyme’s catalytic function . This modification can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-butanone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Bromo-2-butanone can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 1-Bromo-2-butanone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-Bromo-2-butanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and detoxification. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Bromo-2-butanone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 1-Bromo-2-butanone is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
1-Bromo-2-butanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-butanone (methyl ethyl ketone) using bromine in the presence of a catalyst such as sodium bromide. The reaction typically occurs under controlled conditions to ensure the selective formation of 1-Bromo-2-butanone .
Industrial production methods may involve the use of microwave-assisted preparation techniques, which can enhance the efficiency and yield of the desired product. For instance, the reaction of 2-butanone with bromine in the presence of sodium hydride in dimethyl sulfoxide (DMSO) under microwave irradiation has been reported as an effective method .
Analyse Chemischer Reaktionen
1-Bromo-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can yield 2-butanone, while the reaction with potassium cyanide can produce 2-cyanobutanone .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-butanone can be compared with other similar compounds such as:
2-Bromo-2-butanone: This isomer has the bromine atom attached to the second carbon instead of the first. It exhibits different reactivity and applications due to the position of the bromine atom.
1-Chloro-2-butanone: This compound has a chlorine atom instead of bromine. It has similar reactivity but may differ in terms of reaction conditions and products formed.
2-Butanone (Methyl Ethyl Ketone): This compound lacks the bromine atom and is commonly used as a solvent in industrial applications. .
The uniqueness of 1-Bromo-2-butanone lies in its specific reactivity and applications in organic synthesis and scientific research, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
1-bromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXQVBSQUQCEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Record name | 1-BROMO-2-BUTANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19017 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231216 | |
| Record name | 2-Butanone, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion. | |
| Record name | 1-BROMO-2-BUTANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19017 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
816-40-0 | |
| Record name | 1-BROMO-2-BUTANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19017 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromo-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-butanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPM4J7CVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Bromo-2-butanone?
A1: 1-Bromo-2-butanone has the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol. While specific spectroscopic data wasn't detailed within the provided research, its structure can be characterized by techniques like FTIR, 1H-NMR, 13C-NMR, and GC/MS. []
Q2: How does 1-Bromo-2-butanone relate to the study of atmospheric mercury chemistry?
A2: Research suggests that bromine radicals significantly influence atmospheric elemental mercury. [] While 1-Bromo-2-butanone itself is not directly involved in mercury chemistry, it was identified as a product alongside 1-bromo-2-butanol during kinetic studies of the bromine radical reaction with 1-butene. This finding aids in understanding the byproducts of bromine radical reactions in atmospheric conditions. []
Q3: Is 1-Bromo-2-butanone used in the synthesis of any interesting compounds?
A4: Yes, 1-Bromo-2-butanone serves as a key building block in the synthesis of macrocyclic compounds. For instance, it is reacted with sodium sulfide to form a precursor, which upon further reaction with glyoxal yields 1,11-dioxofurano(2,5)thiophenophane, a novel intramolecular charge transfer complex. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)







![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)


